

# Application Notes: In Vivo Efficacy of Human VEGF165 in Preclinical Ischemia Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

[Get Quote](#)

Introduction Vascular Endothelial Growth Factor A (VEGF-A), particularly the **human VEGF165** isoform, is a potent pro-angiogenic growth factor crucial for the development of new blood vessels from pre-existing vasculature (angiogenesis).<sup>[1][2]</sup> Its expression is naturally upregulated by hypoxia, making it a key mediator of the physiological response to ischemia.<sup>[3]</sup> Consequently, the administration of recombinant **human VEGF165** (rhVEGF165) or the delivery of its gene has become a promising therapeutic strategy for ischemic diseases.<sup>[4][5]</sup> In animal models of peripheral limb, myocardial, and cerebral ischemia, **human VEGF165** has been shown to promote the formation of new collateral vessels, enhance blood perfusion, and improve functional outcomes.<sup>[1][4][6]</sup> These application notes provide a summary of quantitative data and detailed protocols for the use of **human VEGF165** in relevant in vivo ischemia models.

## Quantitative Data Summary

The therapeutic effects of **human VEGF165** have been quantified across various animal models of ischemia. The following tables summarize key findings from preclinical studies.

Table 1: **Human VEGF165** in Animal Models of Hindlimb Ischemia

| Animal Model                       | VEGF165 Delivery Method & Dosage                                      | Key Quantitative Outcomes                                                                                                   | Reference |
|------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse                              | Intramuscular injection of plasmid DNA (pDNA) mixture (VEGF165 + HGF) | Significant increase in blood perfusion compared to single-gene therapy. Increased CD31+ capillary and SMA+ vessel density. | [1]       |
| Mouse (Impaired Glucose Tolerance) | Intramuscular injection of bicistronic pDNA (HGF/VEGF)                | Failed to significantly improve blood flow recovery as assessed by Laser Doppler.                                           | [7]       |
| Rabbit                             | Single intra-arterial bolus of rhVEGF165                              | Augmented revascularization and collateral artery augmentation in a dose-dependent manner.                                  | [5][6]    |

| Mouse | Intramuscular injection of integrative hypoxia-responsive vector expressing VEGF165  
| 400% improvement in gastrocnemius muscle force; increased capillary density and matured  
vessels; reduced necrosis. [6][8]

Table 2: Human VEGF165 in Animal Models of Myocardial Ischemia | Animal Model | Ischemia Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Left Anterior Descending (LAD) coronary artery ligation | Intramyocardial injection of adenovirus encoding VEGF165 (Ad-VEGF165) | Significantly increased capillary and arteriole densities; improved cardiac function. | [9] | | Rat | LAD ligation | Intramyocardial injection of Ad-VEGF165 | Positive effect on decreasing myocardial infarct size at day 7. | [10] | | Pig | Chronic occlusion of left circumflex coronary artery | Intracoronary infusion of rhVEGF165 (10 µg/kg) | Improved collateral index and myocardial blood flow. No significant improvement in

global or regional myocardial function. ||[11] || Dog | Ligation of major diagonal coronary artery | Intramyocardial injection of plasmid VEGF165 (200 mg/mL) | Preservation of left ventricular ejection fraction (48.53% post-treatment vs. 52.45% pre-treatment), whereas control group declined (39.37% vs. 59.3%). ||[3][12] || Rat | Myocardial Infarction (MI) | Intramyocardial delivery of VEGF165 in a biodegradable hydrogel | Reduced MI area and collagen content; improved cardiac function compared to VEGF165 or hydrogel alone. ||[2] |

Table 3: **Human VEGF165** in Animal Models of Cerebral Ischemia | Animal Model | Ischemia Model | VEGF165 Delivery Method & Dosage | Key Quantitative Outcomes | Reference || :--- | :--- | :--- | :--- | :--- | :--- | Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Administration of rhVEGF165 (48 hours post-stroke) | Significantly increased angiogenesis in the penumbra and improved functional recovery. ||[13] || Mouse | Transient intraluminal MCAO | Neuron-specific overexpression of **human VEGF165** | Significantly alleviated neurological deficits and reduced infarct volume. ||[4][14] || Rat | MCAO | Not specified | Endogenous VEGF expression, primarily VEGF165 and VEGF121 isoforms, is rapidly induced post-ischemia. ||[15] |

## VEGF165 Signaling Pathways

VEGF165 exerts its biological effects primarily by binding to two receptor tyrosine kinases on endothelial cells: VEGFR1 (Flt-1) and VEGFR2 (KDR/Flik-1). [13] While VEGFR2 is considered the dominant receptor for mediating the pro-angiogenic effects of VEGF, including endothelial cell proliferation, migration, and survival, recent studies highlight a novel role for VEGFR1. [13][16] In ischemic conditions, a VEGFR1-STAT3 signaling pathway can be activated to promote perfusion, independent of the classical VEGFR2 pathway. [16][17] The pro-survival effects of VEGF165 have also been linked to the activation of the Phosphatidylinositol-3 Kinase (PI3K)/Akt and Bcl-2 pathways, which inhibit apoptosis. [10]



[Click to download full resolution via product page](#)

Caption: VEGF165 binds to VEGFR1 and VEGFR2, activating downstream pathways for angiogenesis and cell survival.

## Experimental Protocols

The following are generalized protocols for key *in vivo* experiments based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental design and institutional animal care guidelines.

### Protocol 1: Murine Hindlimb Ischemia Model

This protocol describes the surgical induction of unilateral hindlimb ischemia in mice, a common model for peripheral arterial disease (PAD).[\[6\]](#)[\[7\]](#)

#### Materials:

- Anesthetics (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
- Surgical microscope or loupes
- Fine surgical instruments (forceps, scissors)
- 5-0 or 6-0 silk suture
- Antiseptic solution and sterile drapes
- Warming pad

#### Procedure:

- Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia.
- Shave the fur from the inguinal region to the knee of the left hindlimb.
- Position the animal in a supine position on a warming pad to maintain body temperature.
- Make a small longitudinal skin incision over the medial thigh, parallel to the femur.

- Using blunt dissection, carefully separate the underlying muscle tissue to expose the femoral artery and its bifurcation into the saphenous and popliteal arteries.[6]
- Isolate the femoral artery proximal to the bifurcation. Be careful to avoid damaging the adjacent femoral vein and nerve.
- Ligate the femoral artery at this proximal point using a silk suture. A second ligation may be placed just distal to the first, and the artery can be transected between the ligatures.
- Confirm the cessation of blood flow visually. The distal vasculature will appear pale.
- Close the skin incision with sutures or wound clips.
- Administer post-operative analgesics as required and monitor the animal during recovery.

## Protocol 2: Intramuscular Administration of VEGF165

This protocol details the direct injection of plasmid DNA or recombinant protein into the ischemic muscle.[1][7]

### Materials:

- VEGF165 therapeutic (plasmid DNA in saline/PBS or recombinant protein in a suitable buffer)
- Insulin syringe with a 29-31 gauge needle
- Anesthetics (if performed separately from ischemia surgery)

### Procedure:

- Anesthetize the animal if this procedure is not performed concurrently with the ischemia induction surgery.
- Identify the target muscles of the ischemic limb (e.g., quadriceps, gastrocnemius).
- Draw the prepared VEGF165 solution into the syringe. A typical total volume is 50-100 µL for a mouse.

- Divide the total volume into 3-4 smaller injections to distribute the therapeutic agent.
- Carefully insert the needle into the belly of the target muscles and slowly inject the solution.  
[7]
- Withdraw the needle and monitor the animal for any immediate adverse reactions before returning it to its cage for recovery.

## Protocol 3: Assessment of Angiogenesis by CD31 Immunohistochemistry

This protocol is for quantifying capillary density in tissue sections, a primary measure of angiogenesis.

### Materials:

- Ischemic muscle tissue (harvested at the experimental endpoint)
- Fixative (e.g., 4% paraformaldehyde)
- Cryoprotectant (e.g., 30% sucrose solution)
- Embedding medium (e.g., OCT compound)
- Cryostat
- Microscope slides
- Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
- Primary antibody: anti-CD31 (PECAM-1) antibody
- Secondary antibody: Fluorescently-conjugated antibody against the primary antibody's host species
- DAPI nuclear stain
- Mounting medium

- Fluorescence microscope

Procedure:

- Harvest the gastrocnemius or other target muscle from the ischemic limb.
- Fix the tissue in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by immersing it in 30% sucrose until it sinks.
- Embed the tissue in OCT and freeze.
- Cut 5-10  $\mu$ m thick cross-sections using a cryostat and mount them on slides.
- Wash the sections with PBS and then permeabilize with a Triton X-100 solution.
- Incubate the sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate with the primary anti-CD31 antibody overnight at 4°C.
- Wash the sections thoroughly with PBS.
- Incubate with the appropriate fluorescent secondary antibody for 1-2 hours at room temperature, protected from light.
- Counterstain with DAPI to visualize cell nuclei.
- Wash, mount with coverslips, and seal.
- Visualize the sections using a fluorescence microscope. Capture images from multiple random fields of view.
- Quantify the number of CD31-positive capillaries per field or per muscle fiber area using image analysis software (e.g., ImageJ).[\[1\]](#)

## Visualized Experimental Workflow and Logic

Effective in vivo studies follow a structured workflow from model creation to final analysis. The therapeutic rationale is based on a logical cascade of events initiated by the administration of VEGF165.

[Click to download full resolution via product page](#)

Caption: A standard workflow for testing VEGF165 in an animal model of ischemia.



[Click to download full resolution via product page](#)

Caption: Logical flow of how VEGF165 administration leads to tissue repair in an ischemic environment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Combined transfer of human VEGF165 and HGF genes renders potent angiogenic effect in ischemic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramyocardial delivery of VEGF165 via a novel biodegradable hydrogel induces angiogenesis and improves cardiac function after rat myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. VEGF overexpression induces post-ischaemic neuroprotection, but facilitates haemodynamic steal phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical improvement after treatment with VEGF165 in patients with severe chronic lower limb ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Mouse Limb Ischemia with an Integrative Hypoxia-Responsive Vector Expressing the Vascular Endothelial Growth Factor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of HGF/VEGF Gene Therapy for Limb Ischemia in Mice with Impaired Glucose Tolerance: Shift from Angiogenesis to Axonal Growth and Oxidative Potential in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Synergistically therapeutic effects of VEGF165 and angiopoietin-1 on ischemic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VEGF165 and angiopoietin-1 decreased myocardium infarct size through phosphatidylinositol-3 kinase and Bcl-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of intracoronary or intravenous VEGF165 in a pig model of chronic myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of therapeutic angiogenesis with plasmid VEGF165 on ventricular function in a canine model of chronic myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Targeting Anti-Angiogenic VEGF165b–VEGFR1 Signaling Promotes Nitric Oxide Independent Therapeutic Angiogenesis in Preclinical Peripheral Artery Disease Models | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes: In Vivo Efficacy of Human VEGF165 in Preclinical Ischemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178284#in-vivo-application-of-human-vegf165-in-animal-models-of-ischemia>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)